molecular formula C8H8FNO4S B1520284 4-Fluoro-3-methanesulfonamidobenzoic acid CAS No. 1184452-50-3

4-Fluoro-3-methanesulfonamidobenzoic acid

Cat. No.: B1520284
CAS No.: 1184452-50-3
M. Wt: 233.22 g/mol
InChI Key: CPRDLCOJNODCAS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 1184452-50-3 . It has a molecular weight of 233.22 and is primarily used in scientific experiments, specifically in the field of pharmaceutical research.


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-3-[(methylsulfonyl)amino]benzoic acid . The InChI code is 1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

4-Fluoro-3-methanesulfonamidobenzoic acid is a chemical compound that, while not directly highlighted in the available literature, is related to research involving fluorinated compounds, methanesulfonamide derivatives, and their applications in various scientific fields. The following paragraphs provide insights into the applications and methodologies that are closely related to the chemical structure and functionalities of this compound, based on available research findings.

Environmental Biodegradation and Methanogenesis

Research on fluorinated compounds, such as 3-fluorobenzoic acid, has provided evidence for their use in studying the biodegradation pathways of aromatic compounds in methanogenic consortia. For example, studies demonstrate that certain fluorinated benzoates can be used to trace the anaerobic degradation pathways of m-cresol, revealing insights into environmental bioremediation processes and the microbial conversion of pollutants to methane (Londry & Fedorak, 1993).

Materials Science and Gas Separation

In materials science, fluorinated compounds are utilized in the development of metal-organic frameworks (MOFs) with specific pore sizes for selective gas/vapor separation. This research leverages the properties of fluorinated benzoic acids to modulate MOF structures for enhanced separation efficiency, highlighting their significance in designing advanced materials for energy and environmental applications (Xue et al., 2015).

Biochemical and Medical Research

Fluorinated benzoic acids and their derivatives are pivotal in biochemical studies, including the development of fluorescent markers for biological research. For instance, derivatives of benzoic acids, including those with sulfonamide groups, have been synthesized for use in fluorescent labeling, enabling the detection and analysis of biological processes with high specificity and sensitivity (Kauffman & Bajwa, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-fluoro-3-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRDLCOJNODCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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